Dodecyl vinyl ether
Description
Significance of Dodecyl Vinyl Ether as a Functional Monomer
The importance of this compound as a functional monomer lies in its ability to tailor the properties of polymers. The long dodecyl group provides significant hydrophobicity, making polymers derived from it resistant to water absorption. connectchemicals.comconnectchemicals.com This characteristic is highly valuable in applications such as coatings, sealants, and adhesives, particularly in environments where moisture resistance is critical. connectchemicals.comconnectchemicals.com
Recent research has also highlighted the use of this compound in creating block copolymers. For instance, ABA type block copolymers of poly(ethylene glycol) and poly(this compound) have been synthesized and utilized as surfactants in emulsion polymerization. sigmaaldrich.comscirp.org Additionally, DVE is being explored as a bio-based crosslinker in the development of sustainable polymer and coating systems. sigmaaldrich.com
Historical Context and Evolution of Research on Vinyl Ethers
The study of vinyl ethers and their polymerization has a rich history in polymer science. researchgate.net Early research in the mid-20th century revealed that vinyl ethers could be readily polymerized using cationic initiators due to the electron-donating nature of the oxygen atom. researchgate.netnih.gov This led to the discovery that isobutyl vinyl ether could be polymerized with stereoregularity, a landmark finding that paved the way for the broader field of stereochemical studies in polymers. researchgate.net
While copolymers of methyl vinyl ether with maleic anhydride (B1165640) found commercial success, the homopolymers of most vinyl ethers, including this compound, were initially of more academic than commercial interest due to economic factors. researchgate.net However, the unique properties imparted by the long alkyl chain of DVE have renewed interest in its application.
The development of living cationic polymerization in the 1980s was a significant breakthrough, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. nih.govacs.org This technique has been applied to alkyl vinyl ethers, including this compound, opening up new possibilities for creating advanced polymer architectures. google.comgoogle.com
Scope and Research Trajectories Pertaining to this compound
Current research on this compound is focused on several key areas. One major trajectory is its use in controlled living cationic polymerization to produce poly(this compound) fluids for applications such as synthetic lubricant basestocks. google.comgoogle.com These studies aim to create polymers with specific molecular weights and low polydispersity, leading to materials with tailored lubricating properties. google.com
Another active area of research involves the synthesis of block copolymers incorporating this compound. These copolymers, such as those with poly(ethylene glycol), can act as polymeric surfactants, demonstrating the versatility of DVE in creating amphiphilic structures. scirp.orgsigmaaldrich.com
Furthermore, the push towards sustainable and bio-based materials has led to investigations into this compound derived from renewable resources for use as a crosslinker in coating systems. sigmaaldrich.com The exploration of DVE in radiation-cured coatings is also a promising avenue, as vinyl ethers are less sensitive to oxygen inhibition during cationic polymerization compared to acrylates. researchgate.netspecialchem.com
The study of the physical properties of poly(this compound), such as its glass transition temperature, provides fundamental data for designing new materials. sigmaaldrich.com Research into the behavior of copolymers containing this compound, like those with maleic acid, continues to provide insights into phenomena such as hydrophobic hypercoiling. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 765-14-0 sigmaaldrich.comspecialchem.comchemicalbook.comprotheragen.aichemdad.com |
| Molecular Formula | C₁₄H₂₈O connectchemicals.comprotheragen.aichemdad.com |
| Molecular Weight | 212.37 g/mol sigmaaldrich.comprotheragen.aichemdad.com |
| Appearance | Clear, colorless to pale yellow liquid connectchemicals.com |
| Boiling Point | 117-120 °C sigmaaldrich.comchemicalbook.comprotheragen.aichemdad.com |
| Density | 0.817 g/mL at 25 °C sigmaaldrich.comchemicalbook.comprotheragen.aichemdad.com |
| Refractive Index | n20/D 1.4382 sigmaaldrich.comchemicalbook.comprotheragen.aichemdad.com |
| Flash Point | >113 °C (>235.4 °F) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYAKLSFVAPMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-06-3 | |
| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061098 | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-14-0 | |
| Record name | Dodecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Dodecyl Vinyl Ether Production
Established Chemical Synthesis Routes for Vinyl Ethers
The synthesis of vinyl ethers, including dodecyl vinyl ether, has been dominated by several key industrial processes for decades. These methods are characterized by their efficiency and scalability, though they often rely on petrochemical feedstocks and harsh reaction conditions.
The Reppe vinylation is a cornerstone of industrial vinyl ether synthesis. This process involves the reaction of an alcohol with acetylene (B1199291) under pressure and at elevated temperatures, typically in the presence of a basic catalyst such as a potassium or sodium alkoxide. For this compound, the reaction proceeds by reacting 1-dodecanol (B7769020) with acetylene. While highly effective, this method requires the handling of gaseous acetylene under high pressure, which poses significant safety challenges.
A significant advancement in vinyl ether synthesis involves the use of calcium carbide as a safer, solid source of acetylene. mdpi.comresearchgate.net This approach allows for the in situ generation of acetylene, mitigating the risks associated with handling the gaseous form. mdpi.com The reaction is typically carried out in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), and has been successfully applied to the vinylation of various primary and secondary alcohols. rsc.org This method offers a more convenient and safer alternative to the traditional Reppe process while still providing good yields of the desired vinyl ether. rsc.org
Transvinylation represents another important route to vinyl ethers. This method involves the transfer of a vinyl group from a vinyl ester, such as vinyl acetate (B1210297), to an alcohol. researchgate.netsci-hub.se The reaction is often catalyzed by transition metal complexes, with palladium and iridium catalysts being particularly effective. researchgate.netcollectionscanada.gc.ca For instance, palladium(II) acetate in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the transvinylation of alcohols with vinyl acetate, offering a pathway to vinyl ethers under milder conditions than the Reppe process. researchgate.net Iridium catalysts have also gained prominence for their efficiency in transvinylation reactions. researchgate.netepo.org
Development of Sustainable and Biobased Synthetic Pathways for this compound
In response to the growing demand for environmentally friendly chemical processes, significant research has focused on developing sustainable and bio-based routes to this compound. These efforts center on the use of renewable feedstocks and the application of green chemistry principles to minimize environmental impact.
Utilization of Biobased Platform Chemicals for this compound Synthesis
A key strategy in sustainable synthesis is the utilization of platform chemicals derived from biomass. 1-Dodecanol, the alcohol precursor for this compound, can be sourced from natural oils such as coconut and palm kernel oils, providing a renewable starting material. rug.nl This bio-based dodecanol (B89629) can then be subjected to vinylation reactions, creating a more sustainable pathway to the final product.
The synthesis of this compound from bio-based 1-dodecanol has been demonstrated using the calcium carbide method, yielding the product in good yields (73%). rug.nl This approach combines a renewable feedstock with a safer vinylation procedure, representing a significant step towards a greener synthesis of this compound. rug.nl The resulting bio-based this compound can be used as a comonomer in the production of fully bio-based polymers and coatings. rug.nlresearchgate.net
Green Chemistry Principles in this compound Derivatization
The principles of green chemistry are being increasingly applied to the synthesis and derivatization of this compound, with a focus on atom economy, the use of safer reagents, and energy efficiency.
Vinylation , as discussed previously, has been made greener through the use of calcium carbide instead of gaseous acetylene. mdpi.comresearchgate.netrug.nl This not only improves the safety profile of the reaction but also simplifies the handling of reagents. mdpi.com The use of superbasic catalytic systems like KOH/DMSO allows the reaction to proceed efficiently, often with high yields. rsc.org
The following table summarizes the key synthetic methodologies for this compound:
| Synthetic Method | Reactants | Catalyst/Conditions | Key Features |
| Reppe Vinylation | 1-Dodecanol, Acetylene Gas | Basic catalyst (e.g., potassium alkoxide), high pressure, elevated temperature | Established industrial process, high efficiency, safety concerns with acetylene gas. |
| Calcium Carbide Vinylation | 1-Dodecanol, Calcium Carbide | Superbasic medium (e.g., KOH/DMSO) | In situ generation of acetylene, safer than Reppe process, good yields. mdpi.comrsc.orgrug.nl |
| Transvinylation | 1-Dodecanol, Vinyl Acetate | Transition metal catalyst (e.g., Palladium, Iridium complexes) | Milder reaction conditions, avoids use of acetylene. researchgate.netsci-hub.secollectionscanada.gc.ca |
| Bio-based Synthesis | Bio-based 1-Dodecanol (from natural oils), Calcium Carbide | Superbasic medium (e.g., KOH/DMSO) | Utilizes renewable feedstock, combines sustainability with safer vinylation. rug.nl |
Homopolymerization of Dodecyl Vinyl Ether
Cationic
Cationic polymerization is the most common and well-established method for polymerizing vinyl ethers like DVE. cmu.edu The electron-rich nature of the vinyl ether double bond makes it highly susceptible to attack by electrophiles, readily forming a propagating carbocation. sci-hub.se
The cationic polymerization of DVE is initiated by systems that can generate a carbocation. These systems typically consist of an initiator and a Lewis acid co-initiator.
A common approach involves using an adduct of a vinyl ether and a carboxylic acid, such as acetic acid, as the initiator. google.comgoogle.com This adduct, in the presence of a Lewis acid, generates the initial carbocation that starts the polymerization chain. Lewis acids suitable for this purpose are varied and include metal halides like those used in Friedel-Crafts reactions, such as ethylaluminum sesquichloride (Et1.5AlCl1.5) and ethylaluminum dichloride (EtAlCl2). google.comgoogle.com The role of the Lewis acid is to ionize the initiator, facilitating the creation of cations necessary for polymerization. google.com For the synthesis of polymers with a narrow molecular weight distribution, it is crucial that the rate of initiation is comparable to the rate of propagation. google.com
Other initiator systems have also been explored. Metallocene-based systems, such as those using bis(η5-cyclopentadienyl)dimethyl hafnium (Cp2HfMe2) or bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2) combined with a borate (B1201080) co-initiator, have been shown to be effective for the cationic polymerization of various vinyl ethers. researchgate.net Additionally, simple protic acids like hydrogen iodide have been used, which can lead to fast initiation and enable ideal living cationic polymerization under specific conditions. acs.org The polymerization can also be induced by photoinitiators, such as iodonium (B1229267) salts, which generate cationic species upon exposure to UV light. radtech.orggoogle.com
The general mechanism involves the electrophilic addition of the initiator (or a proton) to the DVE monomer, forming a stabilized carbocation. This carbocation then propagates by sequentially adding more DVE monomers. The ether oxygen's lone pair of electrons stabilizes the positive charge on the adjacent carbon, which is a key feature of vinyl ether polymerization.
Table 1: Initiator Systems for Cationic Polymerization of Dodecyl Vinyl Ether
| Initiator/Adduct | Lewis Acid / Co-initiator | Solvent | Polymer Characteristics | Reference |
| Acetic Acid-Dodecyl Vinyl Ether Adduct | Ethylaluminum Sesquichloride (Et1.5AlCl1.5) | Hexane (B92381) | Living polymerization | google.com |
| Acetic Acid-Isobutyl Vinyl Ether Adduct | Ethylaluminum Dichloride (EtAlCl2) | Hexane | Controlled, living polymerization | google.com |
| PEG-based Macroinitiator (dihalide) | Not specified (Cationic mechanism) | Not specified | ABA Block Copolymer, Mn=1152 g/mol , PDI=1.10 | scirp.org |
| Iodonium Triflate Salt | UV Light (Photoinitiation) | Neat (thin film) | Cationic photopolymerization | radtech.org |
| Hemiacetal Ester (HAE)-based acyclic initiator | Lewis Acid | Not specified | Linear polymer, for comparison with cyclic polymers | researchgate.netx-mol.com |
Kinetic studies of DVE cationic polymerization often reveal characteristics of a living process, where termination and chain-transfer reactions are minimal. This is evidenced by a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion and first-order kinetics with respect to monomer concentration. google.comgoogle.com Semi-logarithmic plots of monomer concentration versus time often yield straight lines, further supporting the controlled nature of the polymerization. google.comgoogle.com
A significant factor influencing the kinetics and mechanism is the presence of water. Water can act as a powerful inhibitor in cationic polymerizations. radtech.org The cationic active centers will preferentially react with water to form inactive hydronium ions. radtech.org This inhibition is reversible; once the water is consumed or removed, the polymerization can proceed rapidly. radtech.org Studies on DVE photopolymerization in controlled humidity atmospheres have shown that the degree of inhibition increases with higher humidity, with a fully saturated atmosphere leading to complete but reversible inhibition of the reaction. radtech.org
Mechanistic investigations using techniques like in-situ NMR have been crucial for understanding the nature of the propagating species in vinyl ether polymerizations. acs.org These studies help elucidate the equilibrium between dormant covalent species and active ionic species at the chain end, which is fundamental to achieving controlled polymerization. nih.gov
Achieving a controlled or "living" cationic polymerization of DVE is highly desirable as it allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. acs.org
A primary strategy involves the use of an initiating system composed of a cationogen, such as a vinyl ether-acetic acid adduct, and a Lewis acid, often in the presence of a mild Lewis base. google.comacs.org The added base, which can be an ester like ethyl acetate (B1210297) or an ether like 1,4-dioxane, serves to stabilize the propagating carbocation. google.comacs.org This stabilization occurs by reversibly coordinating with the Lewis acid or the carbocation itself, which tempers the reactivity of the propagating species and suppresses side reactions like chain transfer and termination. acs.org This approach has been successfully applied to DVE polymerization in hexane at room temperature, yielding poly(this compound) with controlled molecular weights and low PDI. google.comgoogle.com
Another approach is the use of a proton scavenger, such as 2,6-di-tert-butyl pyridine, to eliminate any residual moisture that could terminate the polymerization chains. google.com This ensures that the initiation is clean and that the number of active chains remains constant throughout the reaction. The combination of a carefully chosen initiator/Lewis acid system with a proton trap allows for the synthesis of poly(DVE) with expected molecular weights and PDI values as low as 1.10. google.comscirp.org
The development of macroinitiators has also enabled the synthesis of well-defined block copolymers. For instance, a poly(ethylene glycol) (PEG)-based macroinitiator was used to initiate the cationic polymerization of DVE, resulting in an ABA-type block copolymer with a narrow molecular weight distribution. scirp.org
Table 2: Conditions and Results for Controlled/Living Cationic Polymerization of this compound
| Initiator System | Additive(s) | Solvent | Temp. | Mn ( g/mol ) | MWD/PDI | Reference |
| AA-IBVE / EtAlCl2 | 2,6 di-tert-butyl pyridine, 1,4 dioxane | Hexane | Room Temp. | 17,229 (for poly(IBVE)) | 1.10 | google.com |
| PEG-based macroinitiator | None specified | Not specified | Not specified | 1,152 | 1.10 | scirp.org |
| AA-DDVE / Et1.5AlCl1.5 | Proton Trap | Hexane | Room Temp. | ~19,000 (expected) | Living characteristics observed | google.comgoogle.com |
Note: AA-IBVE refers to the adduct of acetic acid and isobutyl vinyl ether; AA-DDVE refers to the adduct of acetic acid and this compound.
Reaction conditions play a critical role in determining the final properties and microstructure of poly(this compound) (PDVE). The choice of solvent, temperature, and initiator system can influence the polymer's molecular weight, polydispersity, and potentially its stereochemistry (tacticity).
Polymerizations are typically conducted in non-polar solvents like hexane to maintain the activity of the cationic species. google.comgoogle.com The temperature is another crucial parameter. While many living polymerizations of vinyl ethers are conducted at low temperatures (e.g., -15 °C to 0 °C) to minimize chain transfer, systems have been developed that allow for controlled polymerization of DVE at room temperature. google.comgoogle.comacs.org Higher temperatures can increase the frequency of chain transfer reactions, leading to polymers with lower molecular weights. acs.org
The presence of additives, particularly Lewis bases, has a profound effect. By moderating the Lewis acidity of the catalyst, these bases can prevent uncontrolled, rapid polymerization and enable the formation of well-defined polymers. acs.org Conversely, impurities like water can halt the reaction entirely. radtech.org The specific Lewis acid used also impacts the outcome; for example, strong Lewis acids can lead to conventional, non-living polymerization if not paired with a suitable base. acs.org The microstructure of PDVE, particularly its thermal properties, is also influenced by its topology. Cyclic poly(this compound), synthesized via ring-expansion cationic polymerization, exhibits a different thermal sensitivity in solution (upper critical solution temperature, UCST) compared to its linear counterpart of a similar molecular weight. researchgate.netx-mol.com
Radical
For a long time, vinyl ethers were considered monomers that could not undergo radical homopolymerization. cmu.eduresearchgate.net This is due to the high electron density of the double bond, which makes it non-reactive towards typical radical attack, and the high reactivity of the resulting radical, which can lead to unfavorable side reactions instead of propagation. cmu.eduresearchgate.net However, recent advancements have identified specific conditions and mechanisms that enable this challenging reaction.
Successful radical homopolymerization of vinyl ethers, including DVE, has been achieved by developing strategies to activate the monomer or stabilize the propagating radical.
One effective strategy involves the use of cation-π interactions. It has been shown that conducting the polymerization in the presence of certain lithium salts can facilitate radical homopolymerization. rsc.org The Li+ ion complexes with the electron-rich vinyl group, which reduces its electron density and stabilizes the resulting σ-radical, thereby suppressing side reactions and allowing propagation to occur. rsc.org
Another approach focuses on using specific initiator and solvent systems. For example, the copolymerization of DVE with methoxybutenolide has been successfully carried out using the thermal radical initiator Trigonox 42S in solvents like butyl acetate. rug.nl More significantly, a fully biobased system was developed using ascaridole, a natural oil-derived radical initiator, to polymerize DVE in gamma-valerolactone (B192634) (GVL), a green solvent. rug.nl This demonstrates the viability of using specialized radical initiators to achieve polymerization.
Hydrogen bonding has also been identified as a key interaction for enabling the radical polymerization of vinyl ethers, particularly those with hydroxyl groups. researchgate.netproquest.com While DVE lacks a hydroxyl group, the principle of reducing the reactivity of the growing radical through intermolecular interactions is a guiding concept. For vinyl ethers without hydroxyl groups, direct radical homopolymerization has been achieved in a water suspension in the presence of lithium hydroxide (B78521), where hydrogen bonding between water and the ether oxygen is thought to play a crucial role in stabilizing the growing radical. researchgate.net
Controlled Radical Polymerization Approaches for this compound
For many years, vinyl ethers were considered incapable of undergoing radical homopolymerization due to the instability of the growing radical chain and prevalent side reactions. researchgate.netproquest.com However, recent advancements have enabled the controlled radical polymerization of these monomers, including this compound, primarily through Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netproquest.com
The success of this method for vinyl ethers that lack a hydroxyl group, such as this compound, often relies on specific reaction conditions that stabilize the propagating radical. nih.gov One key strategy involves cation-π interactions. researchgate.netnih.govrsc.org For instance, the presence of lithium ions (Li⁺) can interact with the vinyl group of the ether, which "activates" the monomer and facilitates polymerization. researchgate.netnih.gov This interaction reduces the electron density of the vinyl group, which in turn increases the stability of the σ-radical and suppresses unfavorable side reactions like β-scission. researchgate.netrsc.org
Cationic RAFT polymerization combines features of both cationic and radical RAFT mechanisms. These systems can be initiated by a Brønsted acid or a combination of a Lewis acid and an alkyl halide in the presence of a suitable RAFT agent, typically a thiocarbonylthio compound like a dithiocarbamate. nih.govrsc.org This approach allows for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersity. nih.govrsc.org A recently developed moisture-tolerant cationic RAFT system uses a strong organic acid, which allows the polymerization to be conducted open to the air at room temperature, greatly simplifying the experimental setup. rsc.org
| Component | Function/Example | Reference |
|---|---|---|
| Polymerization Technique | Reversible Addition-Fragmentation chain-Transfer (RAFT) | proquest.comrsc.org |
| Monomer | This compound | nih.gov |
| Chain Transfer Agent (CTA) | Thiocarbonylthio compounds (e.g., dithiocarbamates) | nih.govrsc.org |
| Activation Strategy | Cation-π interaction (e.g., using Li⁺ salts) or acid initiation | researchgate.netrsc.orgrsc.org |
| Initiator | Thermally triggered azo-initiators or acid-based systems | nih.govrsc.org |
| Key to Success | Stabilization of the growing radical to suppress side reactions | researchgate.netrsc.org |
Polymerization in Heterogeneous Media (e.g., Water Suspension)
Polymerizing hydrophobic monomers like this compound can be effectively carried out in heterogeneous media, such as a water suspension. nih.govgoogle.com This method offers advantages in temperature control and product isolation. google.com Suspension polymerization involves dispersing the water-insoluble monomer as droplets in a continuous aqueous phase with vigorous stirring. cmu.edu
A significant breakthrough has been the direct radical homopolymerization of vinyl ethers in a water suspension. nih.gov In this system, a thermally triggered, oil-soluble azo-initiator like dimethyl 2,2'-azobis(2-methylpropionate) is used to initiate polymerization within the monomer droplets. nih.gov The presence of lithium hydroxide (LiOH) in the aqueous phase is crucial. nih.gov The success of this polymerization is attributed to a combination of appropriate hydrogen bonding and cation-π interactions under basic conditions. researchgate.netnih.gov Hydrogen bonding between water and the ether oxygen of the monomer reduces the reactivity of the growing radical, suppressing side reactions. researchgate.netnih.gov Concurrently, the lithium ion (Li⁺) interacts with the vinyl group, activating it for polymerization. researchgate.netnih.gov This combined effect enables near-full monomer conversion. nih.gov Stabilizers, which can be water-soluble polymers or inorganic salts, are also used to prevent the coalescence of droplets during polymerization. cmu.edu
| Component | Description/Example | Reference |
|---|---|---|
| System Type | Heterogeneous (Water Suspension) | nih.govcmu.edu |
| Continuous Phase | Water | nih.govcmu.edu |
| Dispersed Phase | This compound (hydrophobic monomer) | google.com |
| Initiator | Oil-soluble azo-initiator (e.g., dimethyl 2,2'-azobis(2-methylpropionate)) | nih.gov |
| Additive | Lithium hydroxide (LiOH) | nih.gov |
| Stabilizer | Water-soluble polymers or inorganic salts | cmu.edu |
| Mechanism | Stabilization via hydrogen bonding and Li⁺-π interaction | researchgate.netnih.gov |
Copolymerization Studies Involving Dodecyl Vinyl Ether
Copolymerization with Biobased Monomers (e.g., Methoxybutenolide)
The integration of renewable resources into polymer synthesis is a critical area of research aimed at enhancing sustainability. Dodecyl vinyl ether (DVE), with its hydrophobic dodecyl chain, is a monomer that can be copolymerized with biobased monomers to create polymers with a reduced carbon footprint and tailored properties. While extensive research on the copolymerization of DVE with a wide array of biobased monomers is still emerging, the principles of vinyl ether polymerization provide a strong basis for the development of such systems.
The development of fully biobased copolymer systems involves the use of monomers derived entirely from renewable resources. In the context of this compound, this would entail its copolymerization with monomers such as methoxybutenolide, which can be derived from biomass. While specific studies detailing the copolymerization of this compound with methoxybutenolide are not extensively documented in publicly available research, the broader field of biobased polymers is rapidly advancing. For instance, research has been conducted on sustainable polymer and coating systems that utilize monomers like methoxybutenolide in conjunction with this compound, the latter being employed as a biobased crosslinker. This indicates an active interest in combining these types of monomers to create more environmentally friendly materials.
The general approach to creating these biobased copolymers often involves well-established polymerization techniques, such as cationic polymerization, which is a common method for polymerizing vinyl ethers. The selection of the appropriate initiator and reaction conditions is crucial to control the copolymer structure and properties. The goal is to produce copolymers where the properties can be tuned by adjusting the ratio of the hydrophobic this compound to the functional biobased comonomer.
Understanding the reaction kinetics and monomer incorporation is fundamental to controlling the architecture and, consequently, the final properties of the copolymer. In any copolymerization, the reactivity ratios of the comonomers determine how they are incorporated into the polymer chain. For the copolymerization of this compound with a biobased monomer, these ratios would dictate whether the resulting copolymer has a random, alternating, or blocky structure.
To determine the monomer incorporation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to analyze the copolymer composition at different stages of the reaction. This data would then be used to calculate the reactivity ratios, providing insight into the polymerization mechanism and the resulting microstructure of the biobased copolymer.
Copolymerization in Emulsion Systems
Emulsion polymerization is a versatile technique for producing polymer latexes, and the use of polymeric surfactants has gained significant attention for their ability to enhance latex stability and performance. Copolymers containing this compound have been explored for their potential as such polymeric surfactants.
ABA-type block copolymers, where A is a hydrophilic block and B is a hydrophobic block, are effective polymeric surfactants. A notable example is a block copolymer composed of hydrophilic poly(ethylene glycol) (PEG) blocks and a central hydrophobic poly(this compound) (PDVE) block. nih.gov In this architecture, the hydrophobic PDVE segment adsorbs onto the surface of the monomer droplets and the growing polymer particles, while the hydrophilic PEG segments extend into the aqueous phase, providing steric stabilization. nih.gov
This steric stabilization is crucial for preventing the agglomeration of latex particles during and after polymerization, leading to a stable emulsion. The synthesis of such a polymeric surfactant involves the cationic polymerization of this compound, initiated by a macroinitiator, such as PEG with terminal chloride atoms. nih.gov This method allows for the creation of a well-defined block copolymer that can effectively function as a stabilizer in the emulsion polymerization of various monomers, including vinyl acetate (B1210297) and styrene. nih.gov
The use of poly(this compound)-based polymeric surfactants has a marked effect on the characteristics of the resulting latex. Research has shown that as the concentration of a PEG-PDVE-PEG block copolymer surfactant is increased in the emulsion polymerization of vinyl acetate and styrene, there are observable changes in the final product's properties. nih.gov
Specifically, an increase in the concentration of this polymeric surfactant leads to a decrease in the average particle size of the latex. nih.gov This is attributed to the more efficient stabilization of a larger number of smaller particles during the nucleation stage of polymerization. Concurrently, the viscosity of the final latex product tends to increase with a higher concentration of the ABA block copolymer surfactant. nih.gov These findings demonstrate that by controlling the amount of the poly(this compound)-based surfactant, it is possible to tailor the colloidal properties of the latex for specific applications.
Table 1: Effect of Poly(PEG-b-DVE) Surfactant Concentration on Latex Properties
| Surfactant Conc. (% by weight) | Monomer | Particle Size (nm) | Viscosity (cP) |
|---|---|---|---|
| 1 | Vinyl Acetate | 250 | 150 |
| 2 | Vinyl Acetate | 220 | 200 |
| 3 | Vinyl Acetate | 190 | 250 |
| 1 | Styrene | 300 | 120 |
| 2 | Styrene | 270 | 180 |
Note: The data in this table is illustrative and based on general trends reported in the literature.
Synthesis of Advanced Copolymer Architectures
The synthesis of copolymers with advanced architectures allows for the creation of materials with highly specialized properties. This compound is a valuable monomer in this context due to its long hydrophobic side chain, which can impart unique self-assembly and interfacial properties to the resulting copolymers.
Statistical Copolymerization Kinetics and Reactivity Ratios
Statistical copolymerization is a process where two or more different monomers are polymerized together to form a copolymer in which the sequence of monomer units is distributed statistically along the polymer chain. The kinetics of such a process and the final composition of the copolymer are heavily influenced by the relative reactivities of the monomers involved. This relationship is quantified by monomer reactivity ratios, typically denoted as r₁ and r₂.
The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer (homopropagation) to the rate constant for it adding to the other monomer (crossover or cross-propagation). For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
where k₁₁ and k₁₂ are the rate constants for the propagation of a chain ending in M₁ with M₁ and M₂, respectively, and k₂₂ and k₂₁ are the rate constants for the propagation of a chain ending in M₂ with M₂ and M₁, respectively.
The values of these ratios determine the composition and structure of the resulting copolymer. Different methods, such as the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdös methods, can be used to determine these ratios from experimental data obtained at low monomer conversions. nih.gov
While extensive research exists on the copolymerization of various vinyl ethers, specific experimental data on the statistical copolymerization kinetics and reactivity ratios for this compound (DVE) is not prominently available in the reviewed literature. However, the behavior of structurally similar long-chain alkyl vinyl ethers, such as octadecyl vinyl ether (ODVE), can provide insight. In the living cationic copolymerization of ODVE with isobutyl vinyl ether, for example, the copolymerization parameters are determined to understand the distribution and crystallization behavior of the resulting copolymers. semanticscholar.org For vinyl ethers in general, cationic polymerization is the preferred method due to the electron-donating nature of the ether oxygen, which stabilizes the cationic propagating species. cmu.edu
The interpretation of reactivity ratios provides a framework for predicting copolymer structure, as detailed in the table below.
| Reactivity Ratio Values | Interpretation | Resulting Copolymer Structure |
|---|---|---|
| r₁ > 1 and r₂ < 1 | Both types of growing chains prefer to add M₁. | Blocky, with a tendency to incorporate M₁ more readily. |
| r₁ < 1 and r₂ > 1 | Both types of growing chains prefer to add M₂. | Blocky, with a tendency to incorporate M₂ more readily. |
| r₁ ≈ r₂ ≈ 1 | Both chain ends show no preference between adding M₁ or M₂. | Ideal random copolymer; composition follows feed ratio. |
| r₁ ≈ r₂ ≈ 0 | Each growing chain end prefers to react with the other monomer. | Alternating copolymer. |
| r₁ > 1 and r₂ > 1 | Homopolymerization of both monomers is strongly favored. | Tendency toward a mixture of two homopolymers or block copolymers. |
Block Copolymer Synthesis (e.g., ABA Type Copolymers of PEG and PDVE)
Block copolymers containing this compound have been successfully synthesized, particularly ABA-type triblock copolymers where A represents a block of polythis compound (PDVE) and B represents a central block of poly(ethylene glycol) (PEG). This architecture (PDVE-b-PEG-b-PDVE) combines the hydrophobic nature of the long alkyl side chains of PDVE with the hydrophilic character of PEG, creating an amphiphilic macromolecule.
The synthesis is typically achieved through living cationic polymerization, which allows for the controlled growth of polymer chains and the creation of well-defined block structures. scirp.orgresearchgate.net A common and effective strategy involves using a difunctional macroinitiator.
The process can be summarized in two main steps:
Synthesis of the Macroinitiator : A commercially available poly(ethylene glycol), such as PEG-400, is modified to have initiating sites at both ends. This is accomplished by reacting the terminal hydroxyl groups of PEG with a compound like chloroacetyl chloride in the presence of a base such as triethylamine. researchgate.net This reaction converts the PEG into a macroinitiator with terminal chloride groups capable of initiating cationic polymerization. scirp.org
Cationic Polymerization of this compound : The bifunctional PEG macroinitiator is then used to initiate the cationic polymerization of this compound (DVE) monomer. scirp.org The polymerization is typically conducted in a suitable solvent like dichloromethane (B109758) at low temperatures (e.g., -7°C) to maintain control over the reaction. scirp.orgresearchgate.net A catalyst, or co-initiator, such as silver tetrafluoroborate (B81430) (AgBF₄), is used to activate the terminal chloride groups on the macroinitiator, generating carbocations that begin the polymerization of DVE from both ends of the PEG chain. scirp.orgresearchgate.net The reaction proceeds outward, forming the two PDVE blocks attached to the central PEG block. The polymerization is terminated by adding a substance like methanol (B129727). scirp.org
This synthetic route yields a well-defined ABA triblock copolymer. Characterization of a copolymer synthesized via this method showed a number average molecular weight (Mn) of 13,500 g/mol and a narrow polydispersity index (PDI) of 1.10, indicating a controlled and efficient polymerization process. researchgate.net
The table below outlines the key parameters from a representative synthesis of a PDVE-b-PEG-b-PDVE triblock copolymer.
| Parameter | Description/Value | Reference |
|---|---|---|
| Copolymer Architecture | ABA Triblock (PDVE-b-PEG-b-PDVE) | scirp.orgresearchgate.net |
| Central Block (B) | Poly(ethylene glycol) (from PEG-400) | scirp.orgresearchgate.net |
| Terminal Blocks (A) | Polythis compound (from DVE monomer) | scirp.orgresearchgate.net |
| Macroinitiator Synthesis | Reaction of PEG-400 with Chloroacetyl chloride | scirp.org |
| Polymerization Type | Cationic Polymerization | scirp.org |
| Catalyst/Co-initiator | Silver tetrafluoroborate (AgBF₄) | scirp.orgresearchgate.net |
| Solvent | Dichloromethane | scirp.orgresearchgate.net |
| Temperature | -7°C | scirp.orgresearchgate.net |
| Reaction Time | 3 hours | scirp.org |
| Number Average Molecular Weight (Mn) | 13,500 g/mol | researchgate.net |
| Polydispersity Index (PDI) | 1.10 | researchgate.net |
Characterization of Dodecyl Vinyl Ether Based Polymers and Copolymers
Spectroscopic Analysis for Structural Conformation (e.g., FTIR, 1H/13C NMR Spectroscopy)
Spectroscopic methods are indispensable for confirming the successful polymerization of dodecyl vinyl ether and elucidating the structure of the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural analysis. In the ¹H NMR spectrum of the this compound monomer, characteristic signals for the vinyl protons are observed. rsc.org For instance, the proton of the OCH= group appears as a doublet of doublets around 6.46 ppm, while the two geminal protons of the =CH₂ group appear at approximately 4.17 ppm and 3.96 ppm. rsc.org Upon polymerization, these signals corresponding to the vinyl group disappear, and new broad signals corresponding to the polymer backbone protons emerge.
¹³C NMR spectroscopy provides further confirmation of polymerization. The monomer shows distinct peaks for the vinyl carbons at approximately 152.2 ppm (OCH=) and 86.3 ppm (=CH₂). rsc.org In the spectrum of poly(this compound) (PDVE), these peaks are absent, and new peaks corresponding to the carbons in the polymer backbone appear, typically in the range of 65-75 ppm for the methine carbon (CH-O) and 35-45 ppm for the methylene (B1212753) carbons (-CH₂-). rsc.orgspectrabase.com The extensive signals from the dodecyl side chain carbons remain largely unchanged.
Fourier-Transform Infrared (FTIR) Spectroscopy offers a complementary method for confirming polymerization. The FTIR spectrum of the DVE monomer exhibits characteristic absorption bands for the vinyl group, including C=C stretching vibrations around 1620 cm⁻¹ and C-H bending vibrations. Following polymerization, these bands disappear, while the strong C-O-C ether linkage band, typically around 1100-1110 cm⁻¹, becomes a dominant feature of the polymer's spectrum. google.comgoogle.commdpi.com
| Table 1: Key Spectroscopic Shifts for this compound Monomer and Polymer | |
| Analysis Type | This compound (Monomer) |
| ¹H NMR | Vinyl Protons (OCH=, =CH₂): ~3.9-6.5 ppm rsc.org |
| ¹³C NMR | Vinyl Carbons (OCH=, =CH₂): ~86-152 ppm rsc.org |
| FTIR | C=C Stretch: ~1620 cm⁻¹ |
Chromatographic Analysis for Molecular Weight Distribution (e.g., GPC, SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers. polyanalytik.comknauer.net This method separates macromolecules based on their hydrodynamic volume in solution. polyanalytik.com
For poly(this compound), GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). polyanalytik.com The PDI value indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution with polymer chains of very similar lengths, which is characteristic of a well-controlled or living polymerization process. anchemplus.pl
Research has demonstrated the synthesis of PDVE with a number-average molecular weight (Mn) of 17,500 g/mol and a low PDI of 1.08, indicating a well-controlled polymerization. google.com In another example, a PDVE with an Mn of 30,000 g/mol and a PDI of 1.07 was synthesized. google.com These analyses are typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polystyrene standards. rsc.orgresearchgate.net
| Table 2: Example GPC/SEC Data for Poly(this compound) | |
| Parameter | Example 1 |
| Number-Average Molecular Weight (Mn) | 17,500 g/mol google.com |
| Molecular Weight Distribution (MWD/PDI) | 1.08 google.com |
| Analysis Conditions | GPC in THF, Polystyrene standards rsc.orggoogle.com |
Thermal Characterization of Poly(this compound) and its Copolymers
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal transitions and stability of polymers.
The glass transition temperature (Tg) is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg is approximately -62 °C. sigmaaldrich.com This low Tg is attributed to the long, flexible dodecyl side chains, which increase the free volume and allow for chain mobility at low temperatures.
Studies comparing the thermal properties of linear and cyclic polymers have revealed significant differences driven by polymer topology. rsc.org Cyclic polymers, lacking chain ends, exhibit distinct physical properties. rsc.orgresearchgate.net For poly(vinyl ether)s, cyclic architectures generally lead to higher glass transition temperatures compared to their linear analogues of similar molecular weights. researchgate.netacs.orgfigshare.com This effect is particularly pronounced at lower molecular weights, where the influence of chain ends in linear polymers is more significant. rsc.orgresearchgate.net The higher Tg in cyclic polymers is attributed to their constrained conformation and relatively smaller free volume. rsc.org For example, studies on poly(this compound) have shown that the cyclic form has a different thermal sensitivity in solution compared to its linear counterpart. researchgate.netacs.orgfigshare.com
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile. tainstruments.com TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures. nih.gov
For poly(vinyl ether)s, TGA studies show how the nature of the side group affects thermal stability. researchgate.netresearchgate.net The decomposition process can be further analyzed using kinetic models, such as the Ozawa–Flynn–Wall (OFW) or Kissinger–Akahira–Sunose (KAS) methods, to calculate the activation energy (Ea) of thermal degradation. researchgate.netnih.gov This parameter provides a quantitative measure of the energy barrier for the decomposition reaction, with a higher Ea indicating greater thermal stability. ijcce.ac.ir The kinetics of thermal decomposition for various copolymers have been studied extensively using TGA and differential thermogravimetry (DTG). mdpi.comscilit.com
Mechanical Performance Assessment of Derived Materials
The mechanical properties of materials derived from this compound polymers and copolymers are critical for their application in coatings, adhesives, and other functional materials. connectchemicals.comconnectchemicals.com
The hardness and durability of polymer coatings are essential for protecting surfaces from mechanical damage. Hardness is the material's resistance to localized plastic deformation such as scratching or indentation.
Scratch resistance is a key performance indicator for protective coatings. The incorporation of nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂), into polymer resins is a known method to enhance scratch and abrasion resistance. researchgate.net For polymers similar to PDVE, modifications to the polymer backbone or the inclusion of specific comonomers can also improve film hardness. rsc.org
Taber Abrasive Wear Resistance is a standardized test method used to quantify the durability of materials. specialchem.comtaberindustries.com The Taber Abraser test (conforming to standards like ASTM D4060) measures a material's resistance to wear from two rotating abrasive wheels. taberindustries.comindustrialphysics.com The result is often reported as a "Taber Wear Index," which is the weight loss in milligrams per thousand cycles of abrasion; a lower index signifies better abrasion resistance. taberindustries.com This test is widely used to evaluate the durability of organic coatings, plastics, and textiles, providing a quantitative measure of their ability to withstand mechanical wear. industrialphysics.comtaberindustries.com The scuff resistance of materials like vinyl and other polymers can also be evaluated using specialized equipment. neurtek.com
| Table 3: Common Mechanical Performance Tests for Polymer Coatings | |
| Test Method | Property Measured |
| Pencil Hardness | Surface Hardness |
| Scratch Test | Scratch Resistance |
| Taber Abrasion Test | Abrasion Resistance / Durability |
Tensile Strength and Flexibility Evaluations
The mechanical properties of polymers based on this compound (DVE), particularly their tensile strength and flexibility, are significantly influenced by the long dodecyl alkyl side chain. This side chain introduces flexibility into the polymer structure, resulting in materials that are characteristically soft and pliable. connectchemicals.com Poly(this compound) (PDVE) is recognized as a soft, flexible material, making it suitable as an additive to improve these characteristics in various formulations. connectchemicals.comgoogle.com
The inherent flexibility of PDVE homopolymers means they are often used in applications where rigidity is not required, such as in adhesives, sealants, and as modifiers for other polymers. connectchemicals.comgoogle.comconnectchemicals.com While the homopolymer itself may exhibit low tensile strength, its properties can be significantly enhanced through copolymerization. By incorporating more rigid monomers or by creating specific polymer architectures, materials with a tailored balance of flexibility and strength can be designed. For instance, alternating copolymers of vinyl ethers with compounds like benzaldehydes have been shown to form free-standing films, which is in contrast to the typically soft and tacky nature of many poly(alkyl vinyl ether) homopolymers, indicating a notable improvement in mechanical integrity. acs.org
Furthermore, the stereochemistry of the polymer backbone plays a crucial role. Research into catalyst-controlled stereoselective polymerization has shown that isotactic poly(vinyl ether)s can display tensile properties comparable to those of commercial polyolefins, such as low-density polyethylene. nih.govrsc.org This suggests that through precise synthesis control, DVE-based polymers could be engineered for applications requiring higher mechanical performance. The curing of certain poly(vinyl ether)s, such as those containing halogen substituents, can also yield elastomers with desirable properties, including high tensile strength. google.com In copolymers, the poly(vinyl ether) segments contribute flexibility and impact resistance, which can be balanced with properties like adhesion and chemical resistance from other comonomers, such as acrylates. acs.org
The following table provides representative mechanical properties for various poly(vinyl ether)-based systems to illustrate the range of characteristics achievable.
Table 1: Representative Mechanical Properties of Poly(vinyl ether)-Based Polymers This table is based on data from analogous polymer systems to illustrate typical property ranges, as specific quantitative data for poly(this compound) homopolymer is not widely published in comparative literature.
| Polymer System | Property | Value/Observation | Reference |
|---|---|---|---|
| Isotactic Poly(isobutyl vinyl ether) | Thermomechanical Strength | Comparable to commercial low-density polyethylene | rsc.org |
| Poly(p-methoxybenzaldehyde-co-isobutyl vinyl ether) | Physical Form | Capable of forming a free-standing film | acs.org |
| Poly(vinyl methyl ether) Hydrogel | Compressive Modulus | Strongly increases (up to 10x) at the volume phase transition temperature (~37 °C) | researchgate.net |
| Cured Halogen-Substituted Poly(vinyl ether)s | Mechanical Property | Can be cured to form elastomers with high tensile strength | google.com |
Surface Properties Analysis (e.g., Hydrophobicity, Water Repellency, Stain Resistance)
The surface properties of polymers and coatings derived from this compound are dominated by the presence of the long C12 alkyl chain. This nonpolar, hydrophobic group is primarily responsible for the material's low surface energy, which translates to excellent water repellency and stain resistance. connectchemicals.comconnectchemicals.com
Hydrophobicity and Water Repellency
The incorporation of DVE into polymer structures imparts significant hydrophobic character. connectchemicals.com Poly(this compound) itself is a hydrophobic polymer with low water absorption, making it suitable for coatings, sealants, and adhesives where moisture resistance is critical. connectchemicals.com
The hydrophobicity of a surface is quantitatively evaluated by measuring the water contact angle (WCA). A higher contact angle indicates lower wettability and greater hydrophobicity. Surfaces with a water contact angle greater than 90° are generally considered hydrophobic. dataphysics-instruments.com While specific WCA values for pure PDVE films are not consistently reported across the literature, coatings and polymer systems incorporating DVE or similar long-chain alkyl vinyl ethers are designed to maximize this property. Some advanced polymer compositions for coatings report the ability to achieve water contact angles ranging from approximately 80° to 140°. google.com
Copolymerization offers a versatile strategy to further tune surface properties. For example, creating copolymers of vinyl ethers with highly fluorinated monomers, such as perfluoropolyalkylethers (PFPAE), can produce surfaces with exceptional self-cleaning and water-repellent characteristics. researchgate.net The following table shows representative water contact angle data for various polymer surfaces, demonstrating the hydrophobic nature of DVE-containing materials.
Table 2: Representative Water Contact Angle (WCA) Data for Polymer Surfaces
| Polymer/Coating Type | Water Contact Angle (WCA) | Indicated Property | Reference |
|---|---|---|---|
| Untreated Polymer Film (General) | > 90° | Hydrophobic | dataphysics-instruments.com |
| Poly(lactic acid) (PLA) Film | ~81.5° | Moderately Hydrophobic | scirp.org |
| PLA-Poly(ethylene glycol) Copolymer Film | ~71.6° | More Hydrophilic than PLA | scirp.org |
| Fluorinated Copolymer Coatings | 85° - 100° | Highly Hydrophobic | researchgate.net |
Stain Resistance
The stain resistance of materials made with or coated by this compound-based polymers is a direct consequence of their hydrophobic and oleophobic (oil-repellent) nature. The low surface energy prevents many common staining agents, both aqueous and oil-based, from wetting the surface, thereby inhibiting adhesion and absorption. This property is particularly valuable in applications such as textile and fiber treatments, where DVE is used to impart water repellency and stain resistance. connectchemicals.com
The evaluation of stain resistance often follows standardized testing protocols. For instance, ASTM D1712 provides a method for determining the resistance of plastics to sulfide (B99878) staining. infinitalab.com For assessing discoloration, such as the yellowing of paints, methods like ASTM E1347 for color-difference measurement can be employed. google.com In practice, testing often involves applying common household or industrial staining agents (e.g., coffee, mustard, oil, ink) to the surface for a specified duration, followed by cleaning and visual or instrumental assessment of any residual stain.
The inherent properties of PDVE make it a valuable component in the formulation of stain-resistant coatings. The principle is that the polymer's non-polar surface repels polar liquids and has limited interaction with non-polar ones, making it easier to clean.
Table 3: Stain Resistance Principles of DVE-Based Polymer Surfaces
| Staining Agent Type | Interaction Mechanism with PDVE Surface | Resulting Property |
|---|---|---|
| Aqueous Stains (e.g., coffee, juice, ink) | The hydrophobic surface repels water-based liquids, causing them to bead up and not spread or absorb. | Excellent resistance to aqueous stains. |
| Oily Stains (e.g., grease, motor oil) | The long alkyl chain provides some oleophobicity, reducing the wetting and penetration of oils. | Good resistance to many oily stains. |
Advanced Applications and Functional Materials Derived from Dodecyl Vinyl Ether Polymers
Innovative Coatings and Surface Modification Technologies
The unique characteristics of poly(dodecyl vinyl ether) (PDVE) make it a valuable component in the formulation of advanced coatings and surface treatments. connectchemicals.com Its long alkyl chains provide excellent water repellency, a key feature for protective coatings in demanding environments such as automotive, marine, and construction applications. connectchemicals.com
Formulation of Hydrophobic and Protective Coatings
DVE is a key monomer in the production of specialty polymers and copolymers that exhibit significant hydrophobicity and low water absorption. connectchemicals.com These properties are essential for creating protective coatings that offer enhanced water repellency, durability, and chemical resistance. connectchemicals.comconnectchemicals.com Such coatings are particularly useful in the automotive, marine, and construction industries where protection against moisture is critical. connectchemicals.comconnectchemicals.com The hydrophobic nature of PDVE also makes it suitable for coatings on medical devices where resistance to water and biofouling is required. connectchemicals.com
Development of Sustainable and Biobased Coating Systems
In the pursuit of more sustainable materials, researchers have explored the use of DVE in biobased polymer and coating systems. rug.nlrsc.org One notable development involves the copolymerization of DVE, synthesized from the biobased platform chemical dodecanol (B89629), with methoxybutenolide, another biobased monomer. rug.nlrsc.org This process utilizes environmentally friendly transformations like photooxygenation and vinylation. rug.nlrsc.org The resulting fully biobased polymers and coatings exhibit properties comparable to traditional acrylate-based coatings, offering a greener alternative for the industry. rug.nlrsc.org
Application in UV-Curable Formulations and Imprint Lithography Etch Barriers
In the field of nanoimprint lithography, particularly step and flash imprint lithography (SFIL), vinyl ethers like DVE are being investigated as replacements for acrylates in etch barrier formulations. louisville.edu Vinyl ether-based formulations offer several advantages, including lower viscosity, faster curing rates insensitive to oxygen, and significantly higher tensile strength compared to their acrylate (B77674) counterparts. louisville.edu Although challenges related to template separation forces exist, the superior mechanical properties of cured vinyl ether formulations have enabled the successful patterning of features as small as 50 nanometers. louisville.edu Research has also focused on synthesizing novel silicon-containing vinyl ethers to meet the specific volatility and viscosity requirements for SFIL processes. researchgate.net
High-Performance Adhesives and Sealants
The inherent flexibility and hydrophobic nature of this compound make it a valuable component in the formulation of high-performance adhesives and sealants. connectchemicals.comconnectchemicals.com Its incorporation enhances bonding strength and, crucially, moisture resistance, which is particularly beneficial for applications in outdoor and industrial settings. connectchemicals.com DVE-containing adhesives form strong bonds on a variety of substrates, including metals, plastics, and ceramics. connectchemicals.com
BASF includes this compound (DDVE) in its portfolio of monomers for adhesives, highlighting its role in polymerization and as a reactive diluent for UV curing applications. specialchem.com The use of vinyl ethers in UV-curable pressure-sensitive adhesives (PSAs) has been shown to produce formulations with performance equal to or superior to commercial tapes, particularly when combined with a tackifying resin. iaea.org
Polymeric Surfactant Design for Industrial Processes
The amphiphilic nature of molecules derived from this compound, which contains a long hydrophobic alkyl chain, allows for their use in the synthesis of polymeric surfactants. connectchemicals.com These specialized surfactants are designed for various industrial processes where stable emulsions are required. connectchemicals.com
Application in Emulsion Polymerization for Latex Stabilization
Emulsion polymerization is a critical industrial process for producing a wide range of materials, including paints, adhesives, and synthetic rubbers. psu.eduresearchgate.netbch.ro The stability of the resulting latex particles is paramount, and surfactants play a key role in achieving this. bch.ro
Researchers have successfully synthesized ABA-type block copolymers of poly(ethylene glycol) (PEG) and poly(this compound) (PDVE) to act as polymeric surfactants. psu.eduresearchgate.netsigmaaldrich.comsigmaaldrich.comscirp.orgsigmaaldrich.com In this structure, the PDVE segments provide the hydrophobic "A" blocks, while the PEG segment forms the hydrophilic "B" block. These block copolymers have been effectively used as surfactants in the emulsion polymerization of monomers like vinyl acetate (B1210297) and styrene. psu.eduresearchgate.netscirp.org
Specialty Lubricants and Greases
The incorporation of poly(this compound) into lubricant and grease formulations enhances their performance, particularly under demanding conditions. connectchemicals.com The hydrophobic nature of the polymer provides excellent resistance to water and corrosion, which is critical for extending the operational life of mechanical systems. connectchemicals.com
Research into vinyl ether polymers as synthetic lubricant basestocks has demonstrated their potential. google.com Polyvinyl ether (PVE) fluids synthesized through controlled living cationic polymerization exhibit excellent lubricant properties, comparable to poly-alpha-olefins (PAOs). google.com However, PVEs possess higher polarity than PAOs, which imparts better solubility and dispersibility for polar additives, a significant advantage in formulating high-performance lubricants. google.com The long alkyl side chains, such as the dodecyl group in PDVE, are key to achieving these desirable lubricant properties. google.com
Key characteristics of PDVE-based lubricants:
Enhanced Water Resistance: The long hydrophobic dodecyl chains repel water, preventing lubricant degradation and protecting metal surfaces from corrosion. connectchemicals.com
Improved Additive Solubility: The ether group introduces a degree of polarity that allows for better dissolution of performance-enhancing additives compared to purely hydrocarbon-based lubricants. google.com
Friction Reduction: The polymer's structure contributes to reducing friction in oil and gas industry applications. connectchemicals.com
A study on polyether-based block copolymers as multifunctional lubricant additives further highlights the potential of ether-containing polymers in this field, suggesting that the architectural design of such polymers can be tailored for specific lubrication requirements. acs.org
Polymer Blends and Modifiers for Tailored Properties
Poly(this compound) is utilized as a specialty modifier to impart specific properties to other polymers through blending. connectchemicals.com When blended with other polymers, PDVE can enhance flexibility, hydrophobicity, and chemical resistance. connectchemicals.com These modified polymer blends find use in a variety of applications, from industrial components to flexible packaging. connectchemicals.com
The synthesis of copolymers allows for even greater control over the final properties of the material. For instance, this compound can be copolymerized with other monomers to create materials with a specific balance of properties. connectchemicals.com Research has shown that the copolymerization of this compound with monomers like maleic anhydride (B1165640) can produce materials with strong water-repellent characteristics. google.com
The ability to create well-defined random and block copolymers with various pendant groups through living cationic polymerization opens up possibilities for creating materials with highly specific functionalities. researchgate.net This precise control over the polymer architecture is crucial for developing materials with tailored thermal and mechanical properties. mdpi.com
Table 1: Impact of PDVE as a Polymer Modifier
| Property Enhanced | Mechanism | Example Application |
| Hydrophobicity | The long dodecyl alkyl chains create a water-repellent surface. connectchemicals.com | Protective coatings, Sealants connectchemicals.comconnectchemicals.com |
| Flexibility | The flexible vinyl ether backbone and long alkyl chains increase the overall flexibility of the blend. connectchemicals.comconnectchemicals.com | Flexible packaging |
| Chemical Resistance | The stable ether linkage and hydrocarbon chain provide resistance to chemical attack. connectchemicals.comconnectchemicals.com | Industrial components |
Biomedical Engineering and Medical Device Materials
In the field of biomedical engineering, the hydrophobic nature of poly(this compound) is a key asset. connectchemicals.com It is used in the creation of hydrophobic coatings for medical devices and components where resistance to water and biofouling is of utmost importance. connectchemicals.com The biocompatibility of polymers containing vinyl ether linkages is also a significant factor in their selection for medical applications. mdpi.com
Biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major issue for medical implants and marine equipment. google.comresearchgate.net Hydrophobic surfaces can play a role in creating fouling-resistant coatings. connectchemicals.comscispace.com The principle behind this is that a highly hydrophobic surface can reduce the initial attachment of marine organisms and other foulants. google.com
Polymers of this compound contribute to the formulation of such coatings. connectchemicals.com The long, water-repelling dodecyl chains are instrumental in creating a surface that resists wetting and, consequently, the adhesion of biological matter. connectchemicals.com Research into anti-biofouling polymer surfaces has shown that the segregation of specific polymer blocks to the film surface can lead to effective resistance against biofouling. researchgate.net While not directly mentioning this compound, this principle of surface modification is applicable to copolymers containing PDVE segments.
Advanced Films and Membranes for Separation Technologies
Poly(this compound) is used in the production of specialty hydrophobic films and membranes. connectchemicals.com These materials are valuable in applications such as water filtration and gas separation. connectchemicals.com The hydrophobicity imparted by the this compound component is crucial for these separation processes.
For instance, in membrane-based separation of gas mixtures, the relative permeability of different gases through the membrane material is key. nsf.gov While specific data on PDVE for gas separation is limited, the use of fluorinated vinyl ether copolymers in separating hydrofluorocarbons demonstrates the potential of vinyl ether-based polymers in this area. nsf.gov The chemical structure of the polymer, including the nature of the side chains, plays a critical role in determining the sorption and diffusion properties of the membrane. nsf.gov
Furthermore, copolymers of vinyl ethers have been investigated for membrane applications. For example, a patent describes a manufacturing method for a membrane that includes this compound as a potential component. google.com Blends of poly(vinyl alcohol) and poly(methyl vinyl ether-alt-maleic anhydride) have been studied for separator membranes, indicating the versatility of vinyl ether polymers in membrane science. mdpi.com
Textile and Fiber Treatment Enhancements
This compound and its polymers are utilized in textile treatments to impart desirable properties such as water repellency and stain resistance. connectchemicals.com When applied as a coating or treatment, these polymers enhance the durability and longevity of fabrics. connectchemicals.com
A historical patent details a process for making textile materials water-repellent by treating them with a mixed polymerizate of maleic anhydride and vinyl dodecyl ether. google.com The treatment results in a fabric that is highly repellent to water and retains this property even after washing. google.com This demonstrates the strong adhesion and durability of the polymer treatment on the textile fibers. google.com Other patents also mention the use of this compound in processing fiber products to achieve specific characteristics. epo.org
The effectiveness of these treatments stems from the fundamental properties of the this compound monomer, which combines a reactive vinyl group with a long, hydrophobic dodecyl chain. connectchemicals.com This structure allows it to be polymerized and integrated into coatings that provide a robust and water-resistant finish to textiles. connectchemicals.com
Chemical Reactivity of Dodecyl Vinyl Ether Beyond Polymerization
Catalytic Hydrogenation of the Vinyl Moiety
The vinyl group of dodecyl vinyl ether can be readily saturated via catalytic hydrogenation to yield dodecyl ethyl ether. acs.orgacs.org This transformation is a cornerstone of waste-free, atom-efficient processes and presents significant environmental advantages over chemical reduction methods. acs.org The hydrogenation of the carbon-carbon double bond in vinyl ethers can sometimes be accompanied by hydrogenolysis of the ether bond, although palladium catalysts are generally less active in this side reaction under mild conditions compared to platinum-based systems. acs.org
Research has demonstrated the efficacy of various catalysts for this transformation. Early reports indicated that this compound could be hydrogenated to obtain the corresponding saturated ether using catalysts such as nickel. mdpi.com More recent and systematic investigations have focused on palladium-on-carbon (Pd/C) catalysts for the liquid-phase hydrogenation of long-chain alkyl vinyl ethers, such as nonyl vinyl ether, which serves as a close analogue to this compound. acs.orgsci-hub.se These reactions proceed efficiently under mild conditions, including room temperature and a hydrogen pressure of 1.0 MPa, to give the corresponding saturated ethyl ether with high selectivity (>98%). acs.orgsci-hub.se The choice of carbon support for the palladium catalyst can influence activity and selectivity. acs.org For instance, in a methanol (B129727) solvent, side reactions forming acetals can occur, catalyzed by either palladium or acidic sites on the support. acs.orgsci-hub.se
Table 1: Catalytic Hydrogenation of Alkyl Vinyl Ethers
| Catalyst | Substrate Analogue | Conditions | Product | Selectivity | Reference |
| Nickel | This compound | Liquid phase, H₂ | Dodecyl ethyl ether | Quantitative | mdpi.com |
| Pd/C | Nonyl vinyl ether | 295 K, 1.0 MPa H₂, MeOH solvent, 2h | Nonyl ethyl ether | >98% | acs.orgsci-hub.se |
Vinyl Transfer Reactions and Mechanistic Investigations
Vinyl transfer reactions, or transvinylation, represent an important class of reactivity for vinyl ethers, allowing for the exchange of the alkyl group. acs.org This process is an equilibrium reaction where the vinyl group is transferred from one alcohol to another. For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new vinyl ether (R'-OCH=CH₂) and dodecanol (B89629).
The reaction is typically catalyzed by transition metal compounds, particularly those of palladium. acs.org For example, palladium(II) acetate (B1210297) in combination with ligands can effectively catalyze the vinyl ether exchange between a vinyl ether and an alcohol. While specific studies detailing the transvinylation of this compound are not prevalent, the general mechanism is well-understood for other alkyl vinyl ethers. The process can also be catalyzed by iridium compounds or, historically, by mercury salts, though the toxicity of mercury limits its modern applications. google.com
A related reaction involves the acid-catalyzed formation of hemiacetal esters from a vinyl ether and a carboxylic acid. wikipedia.orgresearchgate.net For instance, n-dodecyl dihydrogen phosphate (B84403) has been used as a catalyst in the synthesis of hemiacetal esters from butyl vinyl ether. wikipedia.orgresearchgate.net These hemiacetal esters can then undergo exchange reactions with other carboxylic acids, which represents a transfer of the vinyl-derived alkoxy group. wikipedia.org The mechanism for this exchange is proposed to be associative. wikipedia.org
Cyclization Reactions Involving Vinyl Ethers
The electron-rich double bond of this compound allows it to participate in various cyclization reactions. Although specific examples involving the dodecyl derivative are specialized, the reactivity patterns are well-established for other alkyl vinyl ethers, which serve as excellent models.
Hetero-Diels-Alder Reaction: As a dienophile, a vinyl ether can react with a diene in a [4+2] cycloaddition. More commonly, vinyl ethers participate as the electron-rich component in inverse-electron-demand hetero-Diels-Alder reactions. For example, vinyl ethers react efficiently with o-quinolinone quinone methides under mild conditions to form cycloadducts. nih.gov This type of reaction has been used to selectively label vinyl ether-containing lipids. nih.gov The reaction of ethyl vinyl ether with barbituric acids and aldehydes also proceeds via a domino Knoevenagel/hetero-Diels-Alder pathway to yield complex heterocyclic systems. uc.pt
[3+2] Cycloaddition: Vinyl ethers can react with 1,3-dipoles to form five-membered rings. The reaction of ethyl vinyl ether with heteroaryl azides, for instance, can lead to the formation of triazolines, which may subsequently rearrange. researchgate.net Similarly, cycloaddition of ethyl vinyl ether with nitrones generated from nitro-sugar derivatives has been reported to yield complex bicyclic and tricyclic isoxazolidine (B1194047) systems. slu.se
Radical Cyclization: The vinyl group can be involved in radical cyclization cascades. In one sophisticated method, a diphenylvinylsilyl ether is used as a temporary tether to connect a radical precursor to the vinyl group, facilitating an atom-transfer radical cyclization to stereoselectively introduce the vinyl group into the target molecule. acs.org
Reactions with Organometallic Reagents and Carbanion Species
The interaction of this compound with highly nucleophilic and basic organometallic reagents leads to reactivity distinct from polymerization or cycloaddition, primarily involving ether cleavage or metalation.
Reactions with Grignard Reagents: Studies on the reaction of Grignard reagents with various alkyl vinyl ethers have shown that the primary reaction pathway is the cleavage of the C-O bond. acs.org Depending on the substitution pattern of the vinyl ether and the nature of the Grignard reagent, different products can be obtained. For unsubstituted or β-substituted vinyl ethers, the reaction often proceeds via cleavage of the vinyl-oxygen bond to produce an alcohol and a new olefin. acs.org In contrast, for α-substituted vinyl ethers, the reaction can cleave the ether to yield a ketone after hydrolysis of the intermediate. acs.org For example, the reaction of 5-butoxy-5-hendecene with n-butylmagnesium bromide resulted in 5-hendecanone in 76% yield. acs.org
Table 2: Products from the Reaction of Vinyl Ethers with Grignard Reagents
| Vinyl Ether Substrate | Grignard Reagent | Primary Products | Reference |
| 5-Butoxy-5-hendecene | n-Butylmagnesium bromide | 5-Hendecanone, Butane | acs.org |
| n-Butyl vinyl ether | Phenylmagnesium bromide | n-Butyl alcohol, Vinylbenzene | acs.org |
| n-Propyl methylvinyl ether | Ethylmagnesium bromide | 1-Propanol, 2-Pentene | acs.org |
Reactions with Organolithium Reagents: Strong, sterically hindered organolithium bases react with simple vinyl ethers not by addition or cleavage, but by deprotonation (metalation). psu.edu It has been shown that tert-butyllithium (B1211817) can metalate ethyl vinyl ether and methyl vinyl ether at the α-carbon of the vinyl group (the oxygen-adjacent methine site). psu.edu This reaction forms a vinyllithium (B1195746) species, which is a highly reactive carbanionic intermediate that can be trapped with various electrophiles. This reactivity highlights the acidic nature of the α-proton on the vinyl ether, which can be exploited for further synthetic transformations. psu.edu Organolithium reagents are powerful nucleophiles for attacking carbonyls, but their reaction with the unactivated C=C bond of a vinyl ether is less favorable than their action as a base. wikipedia.orglibretexts.org
Emerging Research Directions and Future Outlook
Design of Novel Dodecyl Vinyl Ether-Based Polymer Architectures
The unique reactivity of this compound allows for its incorporation into a variety of polymer architectures, moving beyond simple homopolymers to more complex and functional designs. Researchers are exploring these possibilities to create materials with precisely controlled properties.
One significant area of research is the synthesis of block copolymers . For instance, ABA-type block copolymers, where 'A' is poly(this compound) and 'B' is poly(ethylene glycol) (PEG), have been successfully synthesized. sigmaaldrich.comresearchgate.net In this architecture, a PEG-based macroinitiator is used to start the cationic polymerization of DVE, resulting in a polymer with two hydrophobic PDVE blocks flanking a central hydrophilic PEG block. researchgate.net This amphiphilic structure is of interest for applications such as polymeric surfactants in emulsion polymerization. sigmaaldrich.comresearchgate.net
Another innovative approach is the creation of cyclic polymers . Cyclic poly(this compound) has been synthesized via ring-expansion cationic polymerization. researchgate.netacs.org These cyclic polymers exhibit distinct physical properties compared to their linear counterparts of similar molecular weight. researchgate.netacs.org The absence of chain ends in a cyclic topology leads to unique thermal behaviors and solution properties. researchgate.netacs.org
Furthermore, DVE is used as a comonomer to create statistical and alternating copolymers . Its copolymerization with monomers like chlorotrifluoroethylene (B8367) can lead to alternating copolymers. rsc.org It is also used as a comonomer with bio-based monomers, such as methoxybutenolide, to produce novel sustainable polymers. rsc.orgrug.nlrug.nl This compatibility with other monomers makes DVE a valuable component for developing specialty polymers with enhanced flexibility and durability. dataintelo.com The ability to create these varied architectures is crucial for tailoring material properties for specific applications in coatings, adhesives, and specialty chemicals. connectchemicals.com
| Polymer Architecture | Synthesis Method | Key Monomers | Potential Application | Research Finding |
| ABA Block Copolymer | Cationic Polymerization | This compound, Poly(ethylene glycol) | Surfactants | Creates an amphiphilic structure with hydrophobic PDVE and hydrophilic PEG blocks. sigmaaldrich.comresearchgate.net |
| Cyclic Polymer | Ring-Expansion Cationic Polymerization | This compound | Smart Materials | Exhibits unique thermal sensitivity (UCST) and higher glass transition temperatures compared to linear analogues. researchgate.netacs.org |
| Alternating Copolymer | Radical Copolymerization | This compound, Chlorotrifluoroethylene | Specialty Polymers | Forms copolymers with a defined alternating structure. rsc.org |
| Bio-based Copolymer | Free Radical Polymerization | This compound, Methoxybutenolide | Sustainable Coatings | Produces fully bio-based polymers with properties comparable to conventional acrylate (B77674) systems. rsc.orgrug.nlrug.nl |
Exploration of Smart and Responsive Materials from DVE
"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external environmental changes. rsc.orgmdpi.com These stimuli can include temperature, pH, light, or chemical analytes. rsc.orgmdpi.com The incorporation of this compound into polymer chains is a promising strategy for creating such intelligent materials, particularly those sensitive to temperature.
A key research finding is that cyclic poly(this compound) dissolved in ethyl acetate (B1210297) exhibits an upper critical solution temperature (UCST) at approximately 45 °C. researchgate.netacs.orgx-mol.com Below this temperature, the polymer is soluble, but as the temperature is raised above 45°C, it phase-separates from the solution. This behavior is distinct from the more common lower critical solution temperature (LCST) behavior seen in many thermo-responsive polymers. psu.edu The UCST behavior of cyclic PDVE is also reported to be less sharp ("duller sensitivity") compared to its linear equivalent, a property attributed to its endless cyclic structure. researchgate.netacs.org
The development of DVE-based responsive materials opens up possibilities for various applications. Polymers that change their solubility or conformation with temperature can be used in sensors, actuators, and controlled-release systems. researchgate.net The hydrophobic dodecyl group is a key contributor to these properties, influencing the polymer's interaction with solvent molecules as temperature changes. While research into smart polymers has explored various vinyl ethers, such as poly(vinyl methyl ether), the specific properties of DVE make it a candidate for creating materials with tailored response temperatures and hydrophobic-hydrophilic balances. researchgate.netiaea.org
| Polymer System | Stimulus | Observed Response | Potential Application | Reference |
| Cyclic Poly(this compound) in Ethyl Acetate | Temperature | Upper Critical Solution Temperature (UCST) around 45 °C | Thermal sensors, Switchable materials | researchgate.netacs.orgx-mol.com |
| Linear Poly(this compound) in Ethyl Acetate | Temperature | UCST behavior with sharper transition than cyclic version | Comparative studies for smart materials | researchgate.netacs.org |
Contributions to Sustainable Chemistry and Circular Economy Models
The principles of green chemistry and the circular economy encourage the use of renewable resources and the design of products that minimize waste and environmental impact. rsc.orgmdpi.comresearchgate.net this compound is emerging as a significant contributor to these goals, particularly through its synthesis from bio-based feedstocks.
Recent research has demonstrated the synthesis of DVE from biomass-derived platform chemicals . rsc.orgrug.nlrug.nl Specifically, dodecanol (B89629), the alcohol precursor to DVE, can be sourced from renewable biomass. rug.nl The subsequent vinylation reaction to produce DVE can be performed using environmentally benign methods. rsc.orgrug.nl This bio-based route presents a sustainable alternative to monomers derived from the petrochemical industry. rsc.orgrug.nl
These bio-based DVE monomers are being used to create fully sustainable polymer and coating systems . rsc.orgrug.nl For example, DVE has been copolymerized with another bio-based monomer, methoxybutenolide, using biomass-derived initiators and sustainable solvents. rsc.orgrug.nlrug.nl The resulting polymers and coatings exhibit properties that are comparable to traditional petroleum-based acrylate coatings, demonstrating a viable path toward reducing the carbon footprint of the polymer industry. rsc.orgrug.nlrug.nl
The integration of DVE into circular economy models involves designing polymers that are not only sourced sustainably but can also be part of a closed-loop system. rsc.org While research is ongoing, the use of DVE in creating materials with enhanced durability could extend product lifespans, and its role as a building block for new bio-polymers aligns with the goal of shifting from a linear "extract-produce-dispose" model to a circular one. dataintelo.comresearchgate.net
| Research Focus | Sustainable Approach | Key Finding | Contribution to Green/Circular Chemistry |
| Monomer Synthesis | Use of bio-based dodecanol and green vinylation methods. | DVE can be synthesized from renewable platform chemicals. rsc.orgrug.nl | Reduces dependence on fossil fuels. rsc.org |
| Polymer Production | Copolymerization of bio-DVE with other bio-monomers (e.g., methoxybutenolide). | Creation of fully bio-based polymers and coatings is possible. rsc.orgrug.nlrug.nl | Development of sustainable alternatives to petroleum-based materials like acrylates. rug.nl |
| Catalysis | Use of bio-based photosensitizers and initiators for polymerization. | The entire polymer system, from monomer to initiator, can be derived from biomass. rsc.orgrug.nl | Aligns with green chemistry principles by using renewable reagents and catalysts. rsc.org |
Computational Modeling and Simulation of this compound Systems
Computational modeling, particularly molecular dynamics (MD) simulations, provides powerful tools for understanding the behavior of molecules and materials at an atomic level. These techniques are being applied to gain insights into systems containing vinyl ethers, offering a predictive framework that complements experimental research.
While direct computational studies exclusively on this compound are emerging, research on related structures provides a strong foundation for future work. For example, MD simulations have been used to study the thickening mechanism of copolymers containing vinyl ether units, such as poly (vinyl acetate-vinyl ether), in supercritical CO2. researchgate.net Such studies explore intermolecular interactions and how they influence the polymer's properties in a given medium. researchgate.net
Simulations of other vinyl-ether-containing molecules, like ethanolamine (B43304) plasmalogens which have a vinyl-ether linkage, have shown that this specific bond significantly impacts the properties of lipid bilayers. nih.gov The vinyl-ether linkage was found to make the bilayers more compressed, thicker, and more rigid, and it increased the ordering of the attached acyl chains. nih.gov These findings highlight the structural influence of the vinyl ether group, which is directly relevant to understanding how poly(this compound) chains might pack and interact.
Future computational studies on DVE systems could focus on several key areas:
Polymer Conformation: Simulating the conformational behavior of single chains of poly(this compound) in various solvents to predict properties like the radius of gyration and to understand the molecular basis for observed phenomena like UCST.
Intermolecular Interactions: Modeling the interactions between multiple PDVE chains to predict bulk material properties such as the glass transition temperature, which has been studied experimentally for related cyclic poly(vinyl ether)s. researchgate.netacs.org
Surface and Interfacial Behavior: Simulating the competitive adsorption of DVE-containing polymers and surfactants at interfaces, building on existing simulation work on systems like sodium dodecyl sulfate (B86663) and poly(ethylene oxide). researchgate.net
These computational approaches, often utilizing density functional theory (DFT) for electronic properties and MD for dynamic behavior, are essential for the rational design of new DVE-based materials. academie-sciences.fr
| Simulation Technique | System Studied | Key Insights | Relevance to this compound |
| Molecular Dynamics (MD) | Poly (Vinyl Acetate -Vinyl Ether) in CO2 | Elucidates the thickening mechanism by analyzing intermolecular interactions and copolymer properties. researchgate.net | Provides a methodology for studying how PDVE interacts with various solvents and additives. |
| Molecular Dynamics (MD) | Ethanolamine Plasmalogens (with vinyl-ether linkage) | The vinyl-ether bond leads to more compressed, thicker, and ordered molecular assemblies. nih.gov | Suggests that the vinyl ether group in the PDVE backbone will strongly influence polymer packing and material density. |
| Molecular Dynamics (MD) | Surfactants and Polymers at Interfaces | Models competitive adsorption and the formation of monolayers at the water surface. researchgate.net | Can be adapted to predict the surfactant properties of DVE block copolymers at interfaces. sigmaaldrich.com |
| Density Functional Theory (DFT) | Large molecular conjugates | Provides optimized geometries and electronic structures for complex systems. academie-sciences.fr | Useful for calculating the reactive properties of the DVE monomer and its interactions during polymerization. |
Q & A
Basic Research Questions
Q. What standardized methods are used to synthesize ABA-type block copolymers with DVE, and how are these products characterized?
- Methodology :
- Synthesis : DVE undergoes cationic polymerization using a PEG-based macroinitiator (e.g., PEG-400 modified with chloroacetyl chloride) and AgBF₄ catalyst in dichloromethane at -7°C under nitrogen. Termination is achieved with methanol .
- Characterization : FT-IR (C-O-C stretch at 1740 cm⁻¹, alkyl chains at 2922–2853 cm⁻¹), ¹H-NMR (integration of PEG and DVE peaks), and GPC (Mn determination). Latex properties are analyzed via Brookfield viscometry, Mark-Houwink equations for molecular weight, and Zetasizer for particle size .
- Key Data :
| Surfactant Conc. (wt%) | Particle Size (nm) | Viscosity (cP) | Mv (×10⁴ g/mol) |
|---|---|---|---|
| 0.103 | 220 | 12 | 4.8 |
| 0.360 | 150 | 45 | 6.2 |
| Source: Emulsion polymerization data |
Q. How do DVE’s physical properties (e.g., boiling point, density) guide experimental design and handling?
- Critical Properties :
- Boiling point: 117–120°C (requires reflux setups for reactions near this range).
- Density: 0.817 g/mL (affects phase separation in emulsions).
- Refractive index: 1.4382 (used for purity checks via refractometry) .
Q. What role does DVE play as a surfactant in emulsion polymerization, and how does concentration affect latex properties?
- Mechanism : DVE-based ABA block copolymers stabilize oil-water interfaces via hydrophobic (poly-DVE) and hydrophilic (PEG) blocks, reducing surface tension and preventing coalescence .
- Concentration Effects :
- Higher surfactant % → Smaller particles (150–220 nm) due to increased surface coverage.
- Viscosity rises with particle count (e.g., 12 cP to 45 cP at 0.103–0.360 wt%) .
Advanced Research Questions
Q. How can contradictions between surface tension and particle size data in DVE-stabilized emulsions be resolved?
- Conflict : Increased surfactant concentration reduces particle size but raises surface tension (e.g., 45 mN/m at 0.360 wt% vs. 38 mN/m at 0.103 wt%) .
- Analysis : Smaller particles have higher surface area, leading to incomplete surfactant adsorption. Surface tension measurements reflect unbound surfactant in the aqueous phase, not interfacial coverage .
- Methodological Insight : Combine du Nouy tensiometry (surface tension) with dynamic light scattering (particle size) to decouple interfacial vs. bulk effects.
Q. What are the thermal transition properties of DVE homopolymers, and how do they impact material performance?
- Data :
| Polymer | Tg (°C) | Application Relevance |
|---|---|---|
| Poly-DVE | -62 | Low-temperature flexibility in coatings |
| Poly(vinyl acetate) | 30 | Contrast in composite Tg tuning |
| Source: Thermal transition literature |
- Design Implications : Poly-DVE’s low Tg enables use in flexible coatings, but requires crosslinking for high-temperature stability.
Q. Why do DVE-containing terpolymers exhibit constant donor-acceptor monomer ratios, and how does this challenge copolymerization models?
- Observation : In radical terpolymerization with fumaronitrile (FN) and β-chloroethyl acrylate (CEA), DVE:FN remains 1:1 regardless of feed ratios, while CEA incorporation varies .
- Mechanistic Hypothesis : DVE (donor) and FN (acceptor) form charge-transfer complexes, enforcing alternating copolymerization. CEA incorporation follows conventional radical kinetics, causing deviations from Mayo-Lewis models .
- Validation : Use ¹H-NMR to quantify monomer sequences and DFT calculations to model donor-acceptor interactions.
Q. How does DVE’s molecular structure influence its reactivity in cationic vs. radical polymerization?
- Cationic Systems : DVE’s electron-rich vinyl ether group readily reacts with carbocationic initiators (e.g., AgBF₄), enabling controlled block copolymer synthesis .
- Radical Systems : DVE acts as a less reactive donor monomer, requiring strong acceptors (e.g., FN) for copolymerization. Reactivity ratios (r₁, r₂) deviate from traditional models due to complexation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
